N-(2-methoxyethyl)-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-yl)acetamide
Description
N~1~-(2-METHOXYETHYL)-2-(4,5,6-TRIMETHOXY-2-PHENYL-1-BENZOFURAN-3-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzofuran derivatives
Properties
Molecular Formula |
C22H25NO6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C22H25NO6/c1-25-11-10-23-18(24)12-15-19-16(29-20(15)14-8-6-5-7-9-14)13-17(26-2)21(27-3)22(19)28-4/h5-9,13H,10-12H2,1-4H3,(H,23,24) |
InChI Key |
DDOXEOSZGFTUQE-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CC1=C(OC2=CC(=C(C(=C21)OC)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-METHOXYETHYL)-2-(4,5,6-TRIMETHOXY-2-PHENYL-1-BENZOFURAN-3-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include phenyl derivatives and methoxy-substituted benzofurans. Common synthetic routes may involve:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenyl derivatives.
Methoxylation: Introduction of methoxy groups at specific positions on the benzofuran ring.
Acetamide Formation: Reaction of the benzofuran derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-METHOXYETHYL)-2-(4,5,6-TRIMETHOXY-2-PHENYL-1-BENZOFURAN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N1-(2-METHOXYETHYL)-2-(4,5,6-TRIMETHOXY-2-PHENYL-1-BENZOFURAN-3-YL)ACETAMIDE would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Methoxy-Substituted Compounds: Other compounds with methoxy groups at various positions.
Uniqueness
N~1~-(2-METHOXYETHYL)-2-(4,5,6-TRIMETHOXY-2-PHENYL-1-BENZOFURAN-3-YL)ACETAMIDE is unique due to its specific combination of methoxy groups and the acetamide moiety, which may confer distinct biological activities or chemical properties compared to other benzofuran derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
